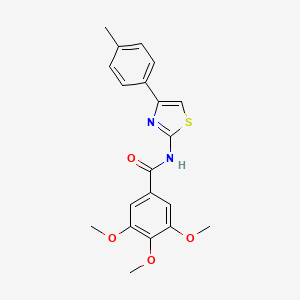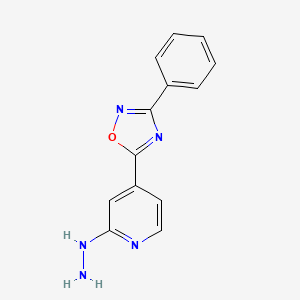
4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Sulfones can be synthesized through various methods, including the oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and other miscellaneous methods . They can also be synthesized through metal-catalyzed coupling reactions, C–H functionalization, sulfur dioxide-based three-component approaches, and biological synthesis .Chemical Reactions Analysis
Sulfones can undergo a variety of chemical reactions due to the reactivity of the sulfone group. They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion . Classical reactions of sulfones in organic synthesis include the Ramberg–Bäcklund reaction of α-halo sulfones and the Julia–Lythgoe olefination .Physical And Chemical Properties Analysis
The physical and chemical properties of a sulfone compound would depend on its specific structure. For example, bis(4-chlorophenyl) sulfone, a related compound, has a molecular formula of C12H8Cl2O2S .Scientific Research Applications
- Precursor for Polysulfone (PSU) and Udel : Bis(4-chlorophenyl) sulfone serves as a key building block in the synthesis of polysulfone plastics. When polymerized with bisphenol-A or bisphenol-S, it forms rigid, temperature-resistant polymers like PSU and Udel .
- Thermal and Chemical Properties : Polysulfones are widely used in industrial applications due to their excellent mechanical, chemical, and thermal properties. They find use as adhesives, gas/solid separation membranes, matrices for fiber-reinforced composites, and more .
- Bio-Applications : Polysulfones, including those derived from bis(4-chlorophenyl) sulfone, are non-degradable and biocompatible. They have been employed in drug delivery systems, cell culture applications, hemodialysis, ultrafiltration, and bioreactor technology .
- Tissue Engineering : Researchers explore polysulfones as biomaterials for tissue engineering, where they provide scaffolds for tissue regeneration and repair .
- Microwell Assay Platforms : Fluorescent polysulfone membranes, including those containing bis(4-chlorophenyl) sulfone, have been used as microwell assay platforms for bio-assay development and high-throughput screening. These materials hold promise for cell culture applications .
- Hydrophobic Interactions : Amphiphilic networks based on polysulfone segments interact with biomolecules due to their hydrophobic nature. Such interactions facilitate biomolecule adhesion on surfaces .
- Nanocomposites : Researchers have explored polysulfone nanocomposites with clay and metal nanoparticles, enhancing their properties for specific applications .
- Acrylate-Functionalized Polysulfones : Efforts to modify existing polysulfones include introducing (meth)acrylate functionalities. These functionalized polymers can be tailored for specific applications .
- Membranes for Fuel Cells : Polysulfones, including those derived from bis(4-chlorophenyl) sulfone, have been investigated as membranes for fuel cells .
- Separation Technologies : Their chemical resistance and permeability properties make them suitable for gas separation and solid separation from solutions .
Polysulfone Plastics and Engineering Polymers
Biocompatible Materials and Biomaterials
Fluorescent Polysulfones
Amphiphilic Networks and Nanocomposites
Functionalization of Polysulfones
Other Potential Applications
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-cyclohexylsulfanyl-4-methyl-6-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO2S2/c1-17-16-22(18-8-4-2-5-9-18)26-24(29-20-10-6-3-7-11-20)23(17)30(27,28)21-14-12-19(25)13-15-21/h2,4-5,8-9,12-16,20H,3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSZTCHLSBFZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)SC3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxypropyl)-2-furamide](/img/structure/B2846441.png)
![3-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2846443.png)
![1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2846444.png)
![N-[4-(2-Hydroxyethyl)thian-4-yl]prop-2-enamide](/img/structure/B2846445.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2846447.png)
![N-(2-benzoyl-4-bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2846448.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2846452.png)
![3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846453.png)
![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846454.png)

![3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2846456.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2846458.png)
